molecular formula C16H18N4 B465111 1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone CAS No. 315670-87-2

1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone

Cat. No. B465111
CAS RN: 315670-87-2
M. Wt: 266.34g/mol
InChI Key: HJVFCULZWSFWSR-AYKLPDECSA-N
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Description

“1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone” is a complex organic compound. It likely contains an aminophenyl group, an ethanone group, and a hydrazone group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its functional groups. It would likely have regions of differing polarity and potential sites for intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group might participate in acid-base reactions, the ethanone group in nucleophilic addition reactions, and the hydrazone group in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. It’s likely to have a specific melting point, boiling point, and solubility profile .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific context or literature references, it’s difficult to predict .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed .

properties

IUPAC Name

3-[(E)-N-[(E)-1-(3-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-11(13-5-3-7-15(17)9-13)19-20-12(2)14-6-4-8-16(18)10-14/h3-10H,17-18H2,1-2H3/b19-11+,20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVFCULZWSFWSR-AYKLPDECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C1=CC(=CC=C1)N)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(\C1=CC(=CC=C1)N)/C)/C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone

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